N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide
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Overview
Description
N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide: is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a cyanocyclobutyl group, a fluoro substituent, and a trifluoromethyl group attached to a benzamide core. Its unique structure imparts specific chemical and physical properties that make it of interest to researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide typically involves the reaction of 2-fluoro-3-(trifluoromethyl)benzoic acid with 1-cyanocyclobutylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions: N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry: N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide is used as a building block in organic synthesis
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with specific biological targets makes it valuable in drug discovery and development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its efficacy and safety as a candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound is utilized in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use. Detailed studies are conducted to elucidate the binding interactions and biological effects of this compound.
Comparison with Similar Compounds
- N-(1-Cyanocyclobutyl)-2-fluoro-N-methylbenzamide
- N-(1-Cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide
- N-(1-Cyanocyclobutyl)-2-chloro-3-(trifluoromethyl)benzamide
Uniqueness: N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide stands out due to the presence of both fluoro and trifluoromethyl groups, which impart unique electronic and steric properties. These features influence its reactivity and interactions with biological targets, making it distinct from other similar compounds. The combination of these substituents enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F4N2O/c14-10-8(3-1-4-9(10)13(15,16)17)11(20)19-12(7-18)5-2-6-12/h1,3-4H,2,5-6H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJBNANQMLLCSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=C(C(=CC=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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